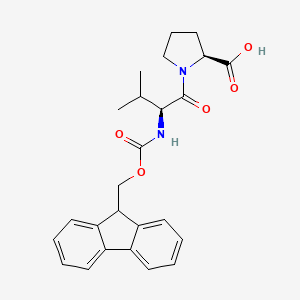

Fmoc-Val-Pro-OH

Beschreibung

BenchChem offers high-quality Fmoc-Val-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Val-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFSGKNIZOXLKU-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207531 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109425-49-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Val-Pro-OH: A Technical Guide for Advanced Peptide Synthesis

Introduction: The Strategic Imperative of Dipeptide Building Blocks

In the intricate discipline of Solid-Phase Peptide Synthesis (SPPS), the seemingly routine addition of each amino acid is a carefully considered decision, dictated by the unique stereoelectronic properties of the residues involved. The sequence Valyl-Proline (Val-Pro) presents a confluence of synthetic challenges that can impede chain elongation, reduce yield, and compromise the purity of the final peptide. The use of the pre-formed dipeptide, Fmoc-Val-Pro-OH , is not merely a matter of convenience; it is a strategic maneuver to circumvent known and predictable obstacles in peptide assembly.

This technical guide provides an in-depth analysis of the chemical properties of Fmoc-Val-Pro-OH and its application. It is designed for researchers, chemists, and drug development professionals seeking to optimize the synthesis of peptides containing the challenging Val-Pro motif. We will explore the causality behind its use, provide field-proven protocols for its efficient incorporation, and offer troubleshooting strategies grounded in mechanistic principles.

Core Chemical & Physical Properties

While specific experimental data for this dipeptide is not cataloged in major chemical databases, its properties can be reliably inferred from its constituent parts and comparison to similar Fmoc-protected dipeptides.

| Property | Value / Description | Rationale / Source |

| IUPAC Name | (S)-1-((S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid | IUPAC Nomenclature Rules |

| Molecular Formula | C₂₉H₃₄N₂O₅ | Calculated |

| Molecular Weight | 490.59 g/mol | Calculated |

| CAS Number | Not assigned. | This specific dipeptide is not individually listed in major chemical databases. |

| Appearance | Typically a white to off-white crystalline powder. | General property of purified Fmoc-amino acids and dipeptides. |

| Purity (HPLC) | ≥98% | Standard for high-quality peptide synthesis reagents. |

| Solubility | Readily soluble in DMF, NMP, and DMSO.[1] | Based on the high solubility of Fmoc-Val-OH and Fmoc-Pro-OH in common SPPS solvents.[2][3] |

| Storage | Store at 2-8°C, desiccated, and protected from light. | Standard procedure to prevent degradation of the Fmoc group and hydrolysis. |

Synthesis and Quality Control of Fmoc-Val-Pro-OH

The synthesis of Fmoc-Val-Pro-OH is typically achieved in solution phase prior to its use in SPPS. This approach ensures the integrity of the challenging Val-Pro peptide bond before it is introduced into the solid-phase environment.

Conceptual Synthesis Pathway

A common route involves the coupling of N-terminally protected Valine with unprotected Proline.

-

Activation of Fmoc-Val-OH : The carboxylic acid of Fmoc-Val-OH is activated to form a highly reactive species. This can be achieved using standard coupling reagents, although for solution-phase synthesis, conversion to an active ester (e.g., N-hydroxysuccinimide ester) is a robust method.[4]

-

Coupling Reaction : The activated Fmoc-Valine is reacted with L-Proline in a suitable aprotic solvent under basic conditions. The secondary amine of Proline acts as the nucleophile, attacking the activated carbonyl to form the peptide bond.

-

Workup and Purification : The reaction mixture is subjected to an aqueous workup to remove excess reagents and byproducts. The final product, Fmoc-Val-Pro-OH, is then purified, typically by recrystallization or column chromatography, to achieve the high purity required for SPPS.

Quality Control: A Self-Validating System

Ensuring the quality of the dipeptide is paramount for its successful application. The following analyses form a comprehensive quality control panel:

-

Reverse-Phase HPLC (RP-HPLC) : To confirm purity (typically >98%) and identify any unreacted starting materials or side products.

-

Mass Spectrometry (MS) : To verify the molecular weight and confirm the identity of the dipeptide.

-

¹H NMR Spectroscopy : To confirm the chemical structure and the integrity of both the Fmoc group and the amino acid residues.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary motivation for employing Fmoc-Val-Pro-OH is to overcome two major synthetic hurdles: the sterically hindered coupling of Valine onto Proline and the prevention of diketopiperazine (DKP) formation.

Overcoming Steric Hindrance

Valine is a β-branched amino acid, and its bulky isopropyl side chain presents significant steric hindrance. Proline, as a secondary amino acid, has a conformationally restricted pyrrolidine ring. Coupling Fmoc-Val-OH onto a resin-bound Proline residue is therefore a sterically demanding and kinetically slow reaction, often leading to incomplete coupling and the generation of deletion sequences.[5] By pre-forming the Val-Pro bond in the controlled environment of solution-phase synthesis, this difficult coupling step is effectively bypassed on the solid support.

Mitigating Diketopiperazine (DKP) Formation

When Proline is the second amino acid on the growing peptide chain (H-Pro-Xaa-Resin), a notorious and often yield-destroying side reaction can occur. Following the deprotection of the Proline's Fmoc group, the newly liberated secondary amine can perform an intramolecular "back-biting" attack on the ester linkage anchoring the dipeptide to the resin. This results in the cleavage of the H-Pro-Xaa dipeptide from the resin as a cyclic diketopiperazine, terminating the chain.[6][7] This side reaction is particularly prevalent with Proline-containing sequences.[8][9]

By introducing the Val-Pro unit as a single block, the vulnerable H-Pro-Xaa-Resin intermediate is never formed, completely obviating the primary pathway for DKP formation at this position.[10]

Experimental Protocol: Coupling of Fmoc-Val-Pro-OH

This protocol is optimized for the efficient coupling of the sterically hindered Fmoc-Val-Pro-OH dipeptide and incorporates best practices for difficult couplings. The use of an aminium/uronium-based coupling reagent such as HATU is strongly recommended.[11]

Materials

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Val-Pro-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Kaiser Test Kit (or other ninhydrin-based test)

Step-by-Step Methodology

-

Resin Preparation :

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

If the N-terminal residue is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation & Coupling :

-

In a separate vial, dissolve Fmoc-Val-Pro-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal volume of DMF.

-

Add DIPEA (6.0 eq.) to the activation mixture.

-

Immediately add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.

-

-

Monitoring the Coupling Reaction :

-

After the coupling period, take a small sample of resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction. A positive result (blue/purple beads) signifies the presence of unreacted primary amines and an incomplete coupling. Note: The Kaiser test is not suitable for detecting unreacted secondary amines like Proline, but it is effective for the primary amine of the preceding residue to which the dipeptide is being coupled.

-

-

Post-Coupling Wash :

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection and coupling cycle.

-

Visualization of Key Structures & Workflows

Chemical Structure of Fmoc-Val-Pro-OH

Caption: Chemical structure of Fmoc-Val-Pro-OH.

SPPS Coupling & Troubleshooting Workflow

Caption: Decision workflow for coupling and troubleshooting.

Troubleshooting Incomplete Coupling

If a positive Kaiser test indicates incomplete coupling after the initial reaction time, a systematic approach is required to salvage the synthesis.

-

Double Coupling : This is the most direct and common first step. The reaction vessel is drained, and the coupling procedure (Step 2 of the protocol) is repeated with a fresh solution of activated Fmoc-Val-Pro-OH. This second coupling drives the reaction closer to completion by re-introducing a high concentration of the activated species.

-

Capping : If a second coupling fails to yield a negative Kaiser test, it indicates that the remaining free amines are highly unreactive, likely due to steric hindrance or peptide aggregation. At this point, it is crucial to permanently block these unreacted sites to prevent the formation of N-1 deletion sequences in subsequent cycles. This is achieved by treating the resin with a highly reactive, non-bulky acylating agent, such as acetic anhydride, in the presence of a base like DIPEA. This "caps" the unreacted chains, ensuring they do not participate further in the synthesis.

Conclusion

Fmoc-Val-Pro-OH is a powerful tool in the arsenal of the peptide chemist. Its use transcends mere convenience, representing a proactive and mechanistically sound strategy for navigating the inherent difficulties of the Val-Pro sequence. By understanding the principles of steric hindrance and diketopiperazine formation, and by employing robust activation protocols, researchers can leverage this dipeptide to significantly improve the efficiency, yield, and purity of complex peptide syntheses. This guide provides the foundational knowledge and actionable protocols to integrate Fmoc-Val-Pro-OH into synthetic workflows, transforming a potential point of failure into a routine and successful step in the assembly of target peptides.

References

-

BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.

-

Gong, X., & Matos, J. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. bioRxiv.

-

BenchChem. (2025). Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility.

-

Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.

-

Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-Val-OH.

-

Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed.

-

BenchChem. (2025). A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides: Z-VAL-PRO-OH in Focus.

-

Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.

-

Aapptec. (n.d.). SYNTHESIS NOTES.

-

BenchChem. (2025). The Core Principles of Fmoc-Based Dipeptide Synthesis.

-

Domínguez, J. M., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Pharmaffiliates. (n.d.). Fmoc-Val-OH.

-

Coin, I., et al. (2013). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

-

TargetMol. (n.d.). Fmoc-Val-OH.

-

Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. PNAS.

-

Aapptec. (n.d.). Coupling Reagents.

-

Aapptec. (n.d.). Fmoc-Val-OH; CAS 68858-20-8.

-

Jad, Y. E., et al. (2017). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate.

-

Jad, Y. E., et al. (2017). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate.

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

-

Sigma-Aldrich. (n.d.). Fmoc-Val-OH ≥98.0% (HPLC).

-

Advanced ChemTech. (n.d.). Fmoc-Val-OH – an Fmoc protected valine derivative.

-

BenchChem. (2025). Technical Support Center: Improving Solubility of Peptides Containing Fmoc-N-(4-Boc-aminobutyl)-Gly-OH.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Matrix Innovation. (n.d.). Fmoc-L-Val-OH.

-

Van Hulle, M., et al. (2022). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate.

-

Criado-Gonzalez, M., et al. (2024). Salt-induced Fmoc-tripeptide supramolecular hydrogels: a combined experimental and computational study of the self-assembly. Nanoscale.

-

ChemPep. (n.d.). 68858-20-8 | Fmoc-Val-OH.

-

Sigma-Aldrich. (n.d.). Fmoc-Val-OH ≥98.0% (HPLC).

-

de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

-

Conte, C., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem.

-

BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.

-

Robertson, N., et al. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. International Journal of Molecular Sciences.

-

AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

-

Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Val-Pro-OH

Foreword for the Modern Peptide Chemist

In the landscape of therapeutic peptide development and intricate biochemical studies, the precise and efficient synthesis of custom peptide fragments is paramount. Among these, dipeptides containing proline and sterically hindered residues like valine represent a class of building blocks that, while crucial for inducing specific secondary structures and enhancing enzymatic stability, present unique synthetic challenges. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the chemical architecture and synthetic nuances of N-(9-fluorenylmethoxycarbonyl)-L-valyl-L-proline (Fmoc-Val-Pro-OH).

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow, from understanding the molecule's fundamental properties to a detailed, field-tested synthetic protocol. We will not only delineate the steps but also illuminate the rationale behind the choice of reagents and conditions, empowering you to troubleshoot and adapt these methodologies to your specific research needs. Every claim and protocol herein is substantiated by authoritative sources, ensuring a foundation of scientific integrity and trustworthiness.

I. The Molecular Architecture and Physicochemical Profile of Fmoc-Val-Pro-OH

Fmoc-Val-Pro-OH is a dipeptide derivative meticulously designed for use in solid-phase peptide synthesis (SPPS). Its structure is a confluence of three key components, each with a specific function: the N-terminal Fmoc protecting group, the sterically demanding valine residue, and the conformationally constrained proline residue.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is an N-terminal protecting group that is fundamental to modern orthogonal peptide synthesis strategies.[1] Its defining characteristic is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for its selective removal without affecting acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu synthesis strategy.[3]

Valine (Val) , with its bulky isopropyl side chain, is a β-branched amino acid. This steric hindrance can significantly impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences.[4] Overcoming this challenge is a central theme in the synthesis of valine-containing peptides.[5]

Proline (Pro) is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, often inducing β-turns.[6] However, the secondary amine of proline exhibits different reactivity compared to primary amines of other amino acids, and sequences containing proline can be susceptible to side reactions like diketopiperazine formation.[2]

A comprehensive understanding of the physicochemical properties of Fmoc-Val-Pro-OH is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈N₂O₅ | [7] |

| Molecular Weight | 436.50 g/mol | [7] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMF, NMP | [4] |

Below is a visual representation of the chemical structure of Fmoc-Val-Pro-OH.

Caption: General workflow for the solid-phase synthesis of Fmoc-Val-Pro-OH.

Materials and Reagents

-

Fmoc-Pro-Wang resin (or other suitable proline-loaded resin)

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, as a scavenger)

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

Protocol

Step 1: Resin Preparation and Swelling

-

Place the Fmoc-Pro-Wang resin (1 equivalent) in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation. This step is crucial for ensuring that the reactive sites on the resin are accessible.

-

Drain the DMF from the vessel.

Step 2: Fmoc Deprotection of Proline

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes. The fluorenyl group's chromophore will be released, often resulting in a noticeable yellow color in the solution.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 7 minutes to ensure complete deprotection. [6]5. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct. A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free secondary amine (proline); note that the standard Kaiser test gives a reddish-brown color for proline, not the typical blue.

Step 3: Coupling of Fmoc-Val-OH

Rationale for Reagent Choice: The coupling of the sterically hindered Fmoc-Val-OH requires a potent activation method to achieve high efficiency and minimize racemization. Uronium/aminium-based reagents like HBTU are highly effective for such challenging couplings. [8]

-

In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the reaction completion, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (colorless beads) indicates a complete coupling. If the test is positive, the coupling step should be repeated ("double coupling").

Step 4: Washing

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Step 5: Cleavage of Fmoc-Val-Pro-OH from the Resin

Safety Precaution: This step involves the use of strong acid (TFA) and should be performed in a well-ventilated fume hood.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. TIS acts as a scavenger to prevent side reactions with any reactive species generated during cleavage.

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate, which contains the crude Fmoc-Val-Pro-OH.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

-

Precipitate the crude dipeptide by adding the TFA filtrate to a large volume of cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture to pellet the precipitate and decant the ether.

-

Wash the pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude Fmoc-Val-Pro-OH pellet under vacuum.

III. Purification and Characterization: Ensuring Product Integrity

The crude product obtained after cleavage will contain the desired dipeptide as well as deletion sequences and other impurities. Purification is therefore a critical step to obtain a product of high purity suitable for research and development.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for the purification of synthetic peptides and their derivatives.

-

Sample Preparation: Dissolve the crude Fmoc-Val-Pro-OH in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.

-

Column: A C18 stationary phase is typically used for the separation.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.

-

Detection: The eluting compounds are monitored by UV absorbance, typically at 220 nm (for the peptide bond) and 265 nm or 301 nm (for the Fmoc group).

-

Fraction Collection: Collect the fractions corresponding to the main peak.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Characterization

The identity and purity of the final product must be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified Fmoc-Val-Pro-OH. The expected monoisotopic mass should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. The characteristic chemical shifts of the Fmoc, valine, and proline protons and carbons should be present in the spectra.

-

Analytical HPLC: The purity of the final product should be assessed by analytical RP-HPLC, ideally showing a single major peak.

IV. Navigating the Challenges in Fmoc-Val-Pro-OH Synthesis

The synthesis of this dipeptide is not without its potential pitfalls. A proactive understanding of these challenges is key to a successful outcome.

-

Incomplete Coupling: As previously mentioned, the steric bulk of valine can lead to incomplete coupling. Strategies to mitigate this include using more potent coupling reagents (e.g., HATU), increasing the coupling time, performing a double coupling, or slightly elevating the reaction temperature. [5]* Diketopiperazine Formation: The dipeptide sequence ending in proline is particularly susceptible to intramolecular cyclization to form a diketopiperazine, especially after the deprotection of the second amino acid (valine in this case if the synthesis were to continue). [2]While this is less of a concern when Fmoc-Val-Pro-OH is the final product, it is a critical consideration if this dipeptide is to be used as a building block for further elongation.

-

Racemization: The activation of the carboxylic acid of Fmoc-Val-OH can lead to epimerization at the α-carbon. The use of additives like HOBt or OxymaPure significantly suppresses this side reaction.

V. Conclusion: A Versatile Building Block for Advanced Peptide Science

Fmoc-Val-Pro-OH is a valuable and versatile building block in the arsenal of the modern peptide chemist. Its synthesis, while presenting challenges due to the steric hindrance of valine and the unique nature of proline, can be achieved with high yield and purity through the careful application of optimized solid-phase synthesis protocols. The detailed methodologies and insights provided in this guide are intended to equip researchers with the knowledge and confidence to successfully synthesize and utilize this important dipeptide in their pursuit of novel therapeutics and a deeper understanding of biological systems. The principles of robust reagent selection, vigilant reaction monitoring, and rigorous purification and characterization are the cornerstones of success in this endeavor.

References

-

Omizzur. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4 Synthesis of Fmoc-protected proline-glutamic acid chimeras 14.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

-

MDPI. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

- Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

- 1. blog.mblintl.com [blog.mblintl.com]

- 2. bachem.com [bachem.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc val oh | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Fmoc-Val-Pro-OH in Modern Peptide Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – January 16, 2026 – In the landscape of therapeutic peptide development and complex protein synthesis, the strategic incorporation of specific amino acid motifs is paramount to achieving desired biological activity and structural integrity. The Valine-Proline (Val-Pro) sequence, a common structural element, presents unique and significant challenges in standard Solid-Phase Peptide Synthesis (SPPS). This in-depth guide, intended for researchers, scientists, and drug development professionals, elucidates the critical role of the pre-formed dipeptide, Fmoc-Val-Pro-OH, as a superior strategy to circumvent these synthetic hurdles. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer a comprehensive analysis of the advantages conferred by this dipeptide building block.

The Val-Pro Motif: A Nexus of Synthetic Complexity

The sequential coupling of individual amino acids, the cornerstone of SPPS, encounters significant obstacles when constructing the Val-Pro motif. These challenges stem from the inherent structural and electronic properties of both valine and proline.

1.1. Steric Hindrance and Reduced Nucleophilicity: Proline's unique cyclic structure, with its secondary amine integrated into a pyrrolidine ring, imposes significant steric hindrance.[1] This conformationally restricted backbone reduces the nucleophilicity of the proline nitrogen, slowing down the kinetics of peptide bond formation.[2] Coupling the bulky, β-branched amino acid valine onto a proline residue further exacerbates this steric clash, often leading to incomplete reactions.

1.2. On-Resin Aggregation: Sequences rich in hydrophobic amino acids like valine are prone to aggregation on the solid support.[3] This self-association of growing peptide chains, driven by intermolecular hydrogen bonding, can physically obstruct the N-terminus, preventing efficient coupling and deprotection steps. The Val-Pro sequence, due to its hydrophobicity and potential to induce specific secondary structures, can be particularly susceptible to aggregation.[4][5]

1.3. Diketopiperazine (DKP) Formation: A Critical Side Reaction: A major and often yield-limiting side reaction in the synthesis of proline-containing peptides is the formation of diketopiperazines (DKPs). When proline is the second amino acid in a resin-bound dipeptide, the deprotected N-terminal amine of the first amino acid can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.[6][7] This is especially prevalent with sequences ending in Xaa-Pro.[8][9]

Fmoc-Val-Pro-OH: The Dipeptide Advantage

The use of the pre-formed Fmoc-Val-Pro-OH dipeptide building block provides a robust and elegant solution to the aforementioned challenges. By incorporating two amino acid residues in a single coupling step, this strategy fundamentally alters the reaction landscape.

2.1. Circumventing Steric Hindrance and Incomplete Couplings: The most sterically challenging coupling, that of valine onto proline, is performed in the solution phase during the synthesis of the dipeptide itself, where reaction conditions can be more rigorously controlled to ensure complete conversion. The subsequent coupling of the Fmoc-Val-Pro-OH dipeptide onto the growing peptide chain on the solid support is generally more efficient as the reactive N-terminus is further from the sterically demanding proline ring.

2.2. Mitigating Diketopiperazine Formation: The dipeptide strategy completely bypasses the stage where a dipeptide with a C-terminal proline is attached to the resin, which is the prerequisite for DKP formation.[1] This is a significant advantage that directly translates to higher yields of the desired full-length peptide.

2.3. Reducing Aggregation Tendencies: Introducing the Val-Pro motif as a single unit can disrupt the propagation of secondary structures that lead to on-resin aggregation.[4] This helps to maintain better solvation of the peptide-resin matrix, ensuring accessibility for reagents in subsequent coupling and deprotection steps.

2.4. Enhanced Synthesis Efficiency and Purity: By reducing the number of coupling and deprotection cycles, the use of dipeptide building blocks can lead to a higher overall yield and purity of the final peptide.[10] Fewer synthetic steps also translate to time and reagent savings.

Experimental Protocols for the Efficient Coupling of Fmoc-Val-Pro-OH

The successful incorporation of Fmoc-Val-Pro-OH requires optimized coupling protocols that can overcome the residual steric hindrance of the dipeptide. The use of highly efficient coupling reagents is critical.

Recommended Coupling Reagents

For the sterically demanding coupling of Fmoc-Val-Pro-OH, uronium/aminium or phosphonium-based reagents are highly recommended over standard carbodiimide reagents.

| Reagent Class | Specific Reagent | Additive | Relative Efficiency for Hindered Couplings | Key Considerations |

| Uronium/Aminium | HATU | HOAt | Very High | Generally considered one of the most effective reagents for hindered couplings.[11] |

| HCTU | - | High | A more cost-effective alternative to HATU with comparable efficiency in many cases.[11] | |

| Phosphonium | PyBOP | - | High | A reliable and widely used reagent for challenging couplings.[12] |

Table 1: Recommended Coupling Reagents for Fmoc-Val-Pro-OH

Detailed Coupling Protocol: Standard Coupling with HATU

This protocol outlines a robust method for the coupling of Fmoc-Val-Pro-OH using HATU, a highly effective coupling reagent for sterically hindered amino acids.[2][13]

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Val-Pro-OH (0.5 mmol, 5 eq.)

-

HATU (0.49 mmol, 4.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin in DMF (5 mL) for at least 30 minutes in a reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 5 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Val-Pro-OH (5 equivalents) and HATU (4.9 equivalents) in DMF (2 mL).

-

Add DIPEA (10 equivalents) to the activation mixture and vortex for 1-2 minutes to pre-activate the dipeptide.

-

Immediately add the activated dipeptide solution to the swollen and washed resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative colorimetric test (e.g., Isatin or Chloranil test) to check for the presence of unreacted secondary amines. The Kaiser test is not suitable for proline.[2] A negative test indicates a complete reaction.

-

For a quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

-

Double Coupling Strategy for Challenging Sequences

For sequences known to be particularly prone to aggregation or incomplete coupling, a double coupling strategy can be employed to drive the reaction to completion.

Procedure:

-

Follow steps 1 and 2 from the Standard Coupling Protocol, with an initial coupling time of 1-2 hours.

-

Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

-

Repeat the "Amino Acid Activation and Coupling" step (Protocol 3.2, step 2) with a fresh solution of activated Fmoc-Val-Pro-OH for another 1-2 hours.

-

Proceed with the washing and monitoring steps as described in the standard protocol.

Visualizing the Synthetic Challenges and Solutions

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the key challenges in synthesizing the Val-Pro motif and the strategic advantage of using the Fmoc-Val-Pro-OH dipeptide.

Figure 1: Sequential coupling workflow highlighting the risk of diketopiperazine formation.

Figure 2: Dipeptide strategy workflow, bypassing the risk of diketopiperazine formation.

Conclusion

The synthesis of peptides containing the Val-Pro motif is a well-documented challenge in SPPS. The use of the pre-formed dipeptide, Fmoc-Val-Pro-OH, offers a strategically sound and experimentally validated approach to overcome the hurdles of steric hindrance, on-resin aggregation, and yield-limiting diketopiperazine formation. By incorporating this dipeptide building block, researchers can significantly improve the efficiency, yield, and purity of their target peptides. This technical guide provides the foundational knowledge and practical protocols to empower scientists in the successful synthesis of complex and therapeutically relevant proline-containing peptides.

References

-

Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. (2019). Bioscience, Biotechnology, and Biochemistry, 83(12), 2355-2363. [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Authorea Preprints. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega, 7(50), 46886–46894. [Link]

-

Mechanism for the formation of proline-containing cyclic dipeptides PTP. (n.d.). ResearchGate. [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2021). Journal of the American Society for Mass Spectrometry, 32(5), 1286–1295. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry, 85(4), 1889-1900. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology, 1348, 33-50. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

-

The Role of Fmoc-Pro-OH in Advanced Peptide Synthesis. (n.d.). Pharmaffiliates. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry, 60(16), 6845-6861. [Link]

-

Fmoc Valine | Fmoc-Val-OH CAS:68858-20-8. (n.d.). Omizzur. [Link]

-

Advancing With Peptide Synthesis. (2024). kbDNA. [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). ChemBioChem, 22(18), 2736-2747. [Link]

-

Rational development of a strategy for modifying the aggregatibility of proteins. (2004). Proceedings of the National Academy of Sciences, 101(48), 16776-16781. [Link]

-

Fmoc-Val-OH; CAS 68858-20-8. (n.d.). Aapptec Peptides. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]

-

Factors affecting the physical stability (aggregation) of peptide therapeutics. (2013). Journal of Peptide Science, 19(11), 649-661. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Fmoc-Val-Pro-OH: In-Situ Synthesis and Application in Peptide Chemistry

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis and application of the N-α-Fmoc-protected dipeptide, Fmoc-Val-Pro-OH. As this dipeptide is not typically available as a pre-synthesized reagent, this document focuses on its in-situ preparation during solid-phase peptide synthesis (SPPS) and the critical considerations for its use in the development of novel therapeutics and research tools.

Executive Summary

The precise assembly of amino acids is fundamental to peptide and protein-based drug discovery. The Fmoc-Val-Pro-OH dipeptide, while not a commercially cataloged item, represents a crucial building block in the synthesis of complex peptides. Its significance lies in the unique structural and conformational properties imparted by the valine and proline residues. This guide provides the essential physicochemical properties, a detailed protocol for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), and discusses the rationale behind the methodological choices, ensuring scientific integrity and reproducibility.

Physicochemical Properties of Fmoc-Val-Pro-OH

The molecular formula and weight of Fmoc-Val-Pro-OH are derived from the condensation of Fmoc-Val-OH and Proline, with the corresponding loss of a water molecule.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₈N₂O₅ | Calculated |

| Molecular Weight | 436.50 g/mol | Calculated |

| Parent Components | Fmoc-Val-OH, L-Proline | [1][2] |

Note: These values are theoretical and based on the chemical structures of the constituent amino acids.

The Rationale for In-Situ Synthesis

The absence of Fmoc-Val-Pro-OH as a stock chemical from major suppliers underscores a key principle in peptide chemistry: the sequential, controlled addition of amino acids on a solid support. Synthesizing this dipeptide as part of the overall peptide sequence offers several advantages:

-

Flexibility: It allows for the incorporation of the Val-Pro motif at any desired position within a peptide sequence.

-

Purity Control: In-situ synthesis, coupled with robust purification methods like HPLC, ensures the final peptide's high purity.

-

Cost-Effectiveness: It eliminates the need for the separate, and likely expensive, synthesis and purification of the dipeptide.

Experimental Protocol: Solid-Phase Synthesis of a Val-Pro Dipeptide Sequence

The following protocol details the manual synthesis of a peptide containing the Val-Pro sequence on a resin support using Fmoc chemistry. This methodology is a self-validating system, with checkpoints to ensure the completion of each step.

Materials and Reagents

-

Fmoc-Pro-Wang resin (or other suitable resin)

-

Fmoc-Val-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if applicable for cleavage)

-

HPLC-grade water and acetonitrile

Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

-

Place the Fmoc-Pro-Wang resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes. This ensures that the reactive sites on the resin are accessible.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the proline residue.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and by-products.

Step 3: Coupling of Fmoc-Val-OH

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. The use of HOBt and DIC as activating agents minimizes racemization and promotes efficient peptide bond formation.

-

Add the activated Fmoc-Val-OH solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours. The reaction time can be extended for sterically hindered amino acids like valine.

-

To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

Step 4: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

At this stage, the Fmoc-Val-Pro-dipeptide is successfully synthesized on the solid support. For the synthesis of a longer peptide, repeat steps 2-4 with the subsequent amino acids.

Cleavage and Purification

-

Once the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). The choice of scavengers like TIS is crucial to prevent side reactions with sensitive amino acid residues.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

Visualization of the Synthesis Workflow

Sources

The Solubility Profile of Fmoc-Val-Pro-OH: A Technical Guide for Researchers

Introduction: Navigating the Solubility Challenges of a Key Dipeptide Intermediate

In the realm of solid-phase peptide synthesis (SPPS), the efficient dissolution of protected amino acid and peptide fragments is paramount to achieving high coupling efficiencies and, ultimately, the successful synthesis of the target peptide. Fmoc-Val-Pro-OH, a dipeptide composed of valine and proline with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, is a frequently utilized building block. However, its solubility can be a critical variable that requires careful consideration. This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-Val-Pro-OH in various solvents, grounded in the fundamental principles of peptide chemistry. We will explore the physicochemical drivers of its solubility, present qualitative and semi-quantitative solubility data, and provide detailed experimental protocols for researchers and drug development professionals to determine optimal solubilization strategies.

Theoretical Framework: Understanding the Molecular Determinants of Fmoc-Val-Pro-OH Solubility

The solubility of Fmoc-Val-Pro-OH is governed by a delicate interplay of its constituent parts: the bulky, aromatic Fmoc group, the hydrophobic valine residue, and the unique cyclic structure of proline.

-

The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly hydrophobic and prone to π-π stacking interactions. This characteristic significantly decreases the solubility of the dipeptide in aqueous and highly polar protic solvents. However, it contributes favorably to its solubility in many organic solvents commonly used in SPPS.

-

The Valine Residue: Valine possesses an isopropyl side chain, rendering it one of the more hydrophobic amino acids. This hydrophobicity further limits solubility in aqueous media and can contribute to aggregation in certain organic solvents, particularly as the peptide chain elongates.

-

The Proline Residue: The cyclic structure of proline is a key feature that positively influences the solubility of Fmoc-Val-Pro-OH. Proline acts as a "helix breaker" by introducing a kink in the peptide backbone. This disruption of secondary structures, such as β-sheet formation which is a major cause of aggregation and poor solubility, enhances the solvation of the peptide chain.[1] The presence of a proline residue at regular intervals in a peptide sequence is a known strategy to improve solubility.[2]

The overall charge of the peptide also plays a crucial role in its aqueous solubility. To determine this, one can assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminal amine, and -1 to acidic residues (Asp, Glu) and the C-terminal carboxyl group.[3] Fmoc-Val-Pro-OH, with its protected N-terminus and a free C-terminal carboxyl group, is acidic in nature. This suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH values where the carboxyl group is deprotonated.

Solubility Profile of Fmoc-Val-Pro-OH in Common Solvents

While precise quantitative solubility data for Fmoc-Val-Pro-OH across a broad spectrum of solvents is not extensively published, a qualitative and semi-quantitative understanding can be derived from the properties of its components and data on similar Fmoc-protected amino acids and peptides. The following table summarizes the expected solubility of Fmoc-Val-Pro-OH in solvents commonly used in peptide synthesis and research.

| Solvent Class | Solvent | Expected Solubility | Rationale and Expert Insights |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | DMF is an excellent solvent for most Fmoc-amino acids and peptides due to its ability to disrupt hydrogen bonding and solvate the peptide backbone.[4] Supplier data for Fmoc-Val-OH indicates it is "clearly soluble" in DMF at a concentration of 25 mmol in 50 ml. |

| N-Methyl-2-pyrrolidone (NMP) | High | Similar to DMF, NMP is a highly effective polar aprotic solvent for SPPS and is known to readily dissolve Fmoc-protected amino acids.[5] | |

| Dimethyl sulfoxide (DMSO) | Very High | DMSO is a powerful solvent capable of dissolving many hydrophobic peptides that are insoluble in other organic solvents.[1][6] For Fmoc-Val-OH, a solubility of up to 80 mg/mL has been reported, often requiring sonication.[7] | |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM is less polar than DMF and NMP and is generally a poorer solvent for Fmoc-protected amino acids.[4][5] While some dissolution may occur, it is not the solvent of choice for ensuring complete solubility of Fmoc-Val-Pro-OH. |

| Ethers | Tetrahydrofuran (THF) | Low | THF is generally not a suitable solvent for dissolving Fmoc-protected peptides due to its lower polarity. |

| Alcohols | Methanol (MeOH) | Low | While Fmoc-Pro-OH has some reported solubility in methanol, the added hydrophobicity of the valine residue in Fmoc-Val-Pro-OH will likely lead to poor solubility.[8] |

| 2-Propanol (IPA) | Very Low | The low polarity of isopropanol makes it an unsuitable solvent for dissolving this protected dipeptide. | |

| Aqueous | Water | Very Low | The hydrophobic nature of the Fmoc group and the valine side chain results in negligible solubility in neutral water. |

| Aqueous Buffers (e.g., PBS) | pH-Dependent | As an acidic peptide, the solubility of Fmoc-Val-Pro-OH in aqueous buffers will increase with pH. Dissolution may be attempted in a basic buffer, but precipitation is likely upon neutralization.[3] |

Expert Recommendation: For most applications in solid-phase peptide synthesis, DMF or NMP are the recommended primary solvents for dissolving Fmoc-Val-Pro-OH. For particularly challenging cases or for preparing highly concentrated stock solutions, DMSO is an excellent alternative, though its high boiling point can make it difficult to remove.

Experimental Protocol for Determining the Solubility of Fmoc-Val-Pro-OH

The following protocol provides a systematic approach to experimentally determine the solubility of Fmoc-Val-Pro-OH in a solvent of interest. This self-validating system ensures accurate and reproducible results.

Materials and Equipment:

-

Fmoc-Val-Pro-OH

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Thermostatic shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Fmoc-Val-Pro-OH (e.g., 10 mg) into a clean, dry vial.

-

Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Vortex the mixture vigorously for 1 minute.

-

Place the vial in an ultrasonic bath for 15 minutes to aid in the dissolution of any aggregates.

-

Transfer the vial to a thermostatic shaker and equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.

-

-

Separation of the Saturated Solution:

-

After equilibration, visually inspect the vial for the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the pellet.

-

-

Quantification of the Dissolved Solute:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC using a calibrated method to determine the concentration of Fmoc-Val-Pro-OH.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mM.

-

Experimental Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. genscript.com [genscript.com]

- 7. Fmoc-Val-OH | Peptide synthesis | TargetMol [targetmol.com]

- 8. guidechem.com [guidechem.com]

An In-Depth Technical Guide to the Strategic Use of Fmoc-Val-Pro-OH in Solid-Phase Peptide Synthesis

Abstract

The synthesis of peptides containing the Valine-Proline (Val-Pro) sequence presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and field-proven methodologies for the successful incorporation of this difficult dipeptide sequence using Fmoc-Val-Pro-OH. By elucidating the underlying chemical challenges—namely diketopiperazine (DKP) formation and steric hindrance—this guide offers a scientifically grounded framework for optimizing coupling strategies, minimizing side reactions, and ensuring the synthesis of high-purity target peptides. We will delve into the rationale behind using a dipeptide building block, provide a comparative analysis of optimal coupling reagents, and present detailed, validated protocols for practical application in the laboratory.

The Val-Pro Conundrum: Understanding the Core Challenges

The sequential coupling of individual amino acids is the standard paradigm of SPPS. However, this approach falters when constructing a Val-Pro motif. The introduction of a proline residue at the C-terminus of a resin-bound dipeptide creates a highly reactive intermediate that is exceptionally prone to intramolecular cyclization.

The Inevitable Threat of Diketopiperazine (DKP) Formation

When Proline is the penultimate C-terminal residue (i.e., H-Pro-Resin), the subsequent deprotection of the Fmoc group on the newly added amino acid (e.g., Valine) exposes a free N-terminal amine. This amine is perfectly positioned to perform a nucleophilic attack on the ester linkage anchoring the proline to the resin. This intramolecular cyclization cleaves the dipeptide from the solid support, forming a stable six-membered ring known as a 2,5-diketopiperazine (DKP).[1][2][3] This side reaction is a major cause of yield loss and the generation of difficult-to-remove impurities. The unique cyclic structure of proline constrains the peptide backbone in a conformation that significantly favors this cyclization pathway.[4][5]

The use of the pre-formed dipeptide Fmoc-Val-Pro-OH strategically circumvents this critical issue. By coupling the Val-Pro unit in a single step, the highly susceptible H-Pro-Resin intermediate is never formed, completely eliminating the primary pathway for DKP formation at this junction.[6][7]

Overcoming Steric Hindrance: The Second Hurdle

While the dipeptide strategy solves the DKP problem, the inherent steric bulk of both valine (a β-branched amino acid) and proline (with its cyclic side chain) creates a sterically hindered environment at the carboxyl group of the dipeptide.[8][9] This steric clash can significantly slow down the kinetics of the coupling reaction, making it a "difficult coupling."[2][10] Standard coupling reagents, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used with 1-hydroxybenzotriazole (HOBt), are often inefficient and can lead to incomplete coupling, resulting in deletion sequences (peptides lacking the Val-Pro unit).[11]

To achieve high coupling efficiency, more potent activating reagents are required. These reagents rapidly form highly reactive intermediates that can overcome the steric barrier and drive the reaction to completion.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is paramount for the successful incorporation of Fmoc-Val-Pro-OH. The most effective reagents fall into the uronium/aminium and phosphonium salt categories.

| Reagent Class | Reagent | Additive | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Insights |

| Uronium/Aminium | HATU | HOAt | Very High | Very Low | Considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester. The HOAt additive actively participates in the reaction, accelerating coupling and suppressing racemization.[12][13][14] |

| Uronium/Aminium | HCTU | 6-Cl-HOBt | Very High | Very Low | A highly efficient and often more cost-effective alternative to HATU. The 6-chloro-HOBt-based active ester is more reactive than the standard OBt ester, providing excellent performance for hindered couplings.[12][15] |

| Uronium/Aminium | COMU | Oxyma | Very High | Very Low | A third-generation uronium salt incorporating the Oxyma moiety directly. It shows coupling efficiencies comparable to HATU and is considered safer than HOBt/HOAt-based reagents. It is particularly effective at suppressing racemization.[15][16] |

| Phosphonium | PyBOP | HOBt | High | Low | A reliable and effective phosphonium salt reagent. While generally very good, its performance with extremely hindered couplings may be slightly lower than HATU or HCTU, sometimes requiring longer reaction times.[12][13] |

| Carbodiimide | DIC | Oxyma | Moderate to High | Low | The combination of DIC with Oxyma is a significant improvement over DIC/HOBt. Oxyma is a powerful racemization suppressant and enhances coupling efficiency, making this a viable, cost-effective option.[1][17] |

Minimizing Racemization of the Valine Residue

Any time an amino acid is activated for coupling, there is a risk of epimerization at the α-carbon, a process known as racemization. This occurs through the formation of a planar 5(4H)-oxazolone intermediate, where the acidic α-proton can be abstracted by a base, leading to a loss of stereochemical integrity.[4][18] While proline itself cannot racemize, the activated valine residue in Fmoc-Val-Pro-OH is susceptible.

Several factors are critical to preserving the stereochemistry of the valine residue:

-

Choice of Additive: The use of additives like HOAt (with HATU) or Oxyma (with COMU or DIC) is crucial. These additives react with the initially formed activated species to generate active esters that are more stable and less prone to forming the oxazolone intermediate.[1][4][6] Oxyma, in particular, has demonstrated superior performance in suppressing racemization compared to HOBt.[17]

-

Choice of Base: The organic base used during activation plays a significant role. While N,N-diisopropylethylamine (DIPEA) is commonly used, a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine can substantially reduce the risk of racemization by minimizing the abstraction of the α-proton.[15]

-

Pre-activation Time: The time the activated dipeptide exists in solution before being added to the resin should be minimized. Prolonged pre-activation increases the opportunity for oxazolone formation and subsequent racemization.[18]

-

Temperature: Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.[9] Couplings should be performed at room temperature unless empirical data for a specific sequence suggests a benefit to microwave heating, in which case conditions must be carefully optimized.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the efficient coupling of Fmoc-Val-Pro-OH.

Visual Workflow for a Single Coupling Cycle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bachem.com [bachem.com]

- 14. 肽偶联剂选择指南 [sigmaaldrich.com]

- 15. mesalabs.com [mesalabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-Protected Dipeptides: Synthesis, Application, and Strategy

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild, base-labile cleavage conditions which preserve acid-sensitive functionalities.[1][] While stepwise, single amino acid addition is the conventional approach, the strategic application of pre-formed, Fmoc-protected dipeptide units offers a powerful solution to some of the most persistent challenges in peptide chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of Fmoc-dipeptides, offering researchers and drug development professionals a framework for enhancing the efficiency and success rate of complex peptide synthesis. We will delve into the underlying chemical principles, provide field-proven protocols, and discuss the strategic advantages of dipeptide incorporation for mitigating issues such as aggregation and notorious side reactions like aspartimide formation.

Part 1: The Core of Fmoc Chemistry

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Structure and Function

The Fmoc group is a urethane-type protecting group attached to the α-amino group of an amino acid.[3] Its utility is rooted in its unique chemical architecture. The fluorenyl ring system provides a strong chromophore, which is invaluable for monitoring the progress of synthesis. The absorbance of the dibenzofulvene byproduct released during deprotection can be measured by UV spectroscopy to quantify the reaction's completion.[4][5]

The defining feature of Fmoc chemistry is its orthogonality to the acid-labile protecting groups typically used for amino acid side chains (e.g., t-Butyl) and for linking the peptide to the resin.[1][] The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[6][7] This orthogonal strategy allows for the selective deprotection of the N-terminus for chain elongation without disturbing other protected sites.[8]

Mechanism of Deprotection: A Base-Induced β-Elimination

The cleavage of the Fmoc group is not a simple hydrolysis but rather a base-induced β-elimination (E1cB mechanism).[4][9] The process is initiated by the abstraction of the acidic proton from the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[10] This generates a carbanion, which rapidly collapses, leading to the elimination of dibenzofulvene and carbon dioxide, and the liberation of the free amine of the peptide. The dibenzofulvene byproduct is subsequently trapped by the amine base to form a stable adduct, preventing it from undergoing side reactions with the newly deprotected peptide chain.[4][5]

Caption: Mechanism of Fmoc group cleavage by piperidine.

Part 2: Synthesis of Fmoc-Protected Dipeptides

While Fmoc-dipeptides are commercially available, custom synthesis is often required for incorporating unnatural amino acids or specific sequences. This is typically performed in the solution phase before the dipeptide is used in solid-phase synthesis.

The core of the synthesis is the formation of a peptide bond between two Fmoc-protected amino acids. This requires the activation of the C-terminal carboxylic acid of the first amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the second (ester-protected) amino acid.

Key Components for Dipeptide Synthesis:

-

N-Terminus Amino Acid: Protected with an Fmoc group at its α-amino position.

-

C-Terminus Amino Acid: Its α-carboxyl group is typically protected as an ester (e.g., methyl or benzyl ester) to prevent self-coupling. Its α-amino group must be free to act as the nucleophile.

-

Coupling Reagent: A substance that facilitates the formation of the amide bond by converting the carboxylic acid into a more reactive species.

-

Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the reaction and facilitate activation.[11][12]

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing racemization, a major side reaction where the stereochemistry of the α-carbon is inverted.[12] Reagents are broadly classified into carbodiimide, phosphonium, and aminium (uronium/guanidinium) types.

| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |

| Carbodiimide | DCC, DIC, EDC[13][14] | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma Pure to suppress racemization. | Cost-effective, widely used. EDC is water-soluble, useful for conjugations.[12][13] | DCC byproduct (DCU) is insoluble and can be difficult to remove.[14] |

| Aminium/Uronium | HBTU, HATU, HCTU[11][15] | Forms an active ester (OBt or OAt). HATU is based on the more reactive HOAt. | High coupling efficiency, fast reaction rates, low racemization.[11] Solutions are stable, ideal for automation.[15] | More expensive than carbodiimides. Contain potentially explosive HOBt/HOAt components.[12] |

| Phosphonium | PyBOP, PyAOP[14][15] | Forms an active ester, similar to aminium salts. | Very efficient, especially for sterically hindered couplings.[14] Highly soluble in DMF.[15] | Solutions in DMF have moderate stability. More expensive. |

Part 3: Strategic Applications in Advanced Peptide Synthesis

The use of pre-formed Fmoc-dipeptides is not merely a convenience but a strategic tool to overcome specific, well-documented challenges in SPPS.

Mitigating Aggregation in "Difficult Sequences"

During SPPS, growing peptide chains can fold into secondary structures (β-sheets) on the resin, leading to intermolecular aggregation. This phenomenon physically blocks reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately leading to deletion sequences and low yields.[4][16] This is particularly common with hydrophobic sequences.

By introducing two amino acids at once, the regular hydrogen bonding pattern that initiates β-sheet formation can be disrupted.[4] Certain dipeptides, such as Mutter's "pseudoproline" dipeptides derived from Ser or Thr, are exceptionally effective at breaking up secondary structures and improving synthetic outcomes.[4][16]

Suppressing Aspartimide Formation

Sequences containing an aspartic acid (Asp) residue are highly prone to a debilitating side reaction, especially when the following residue is small (e.g., Gly, Ser, Asn). The peptide backbone nitrogen can attack the side-chain ester of Asp, forming a five-membered succinimide ring known as an aspartimide.[4] This side reaction is catalyzed by the basic conditions of Fmoc deprotection and can lead to both chain termination and epimerization of the Asp residue.[17]

Coupling a pre-formed Fmoc-Asp(OR)-Xaa-OH dipeptide can significantly suppress this side reaction. By forming the critical Asp-Xaa peptide bond in the controlled environment of solution-phase synthesis, the vulnerable linear sequence is not exposed to repeated piperidine treatments on the solid support.[4]

Streamlining Fragment Condensation